molecular formula C27H34N2O7 B11112870 Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[1-(methoxycarbonyl)-3-methylbutyl]amino}-5-oxopentanoate

Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[1-(methoxycarbonyl)-3-methylbutyl]amino}-5-oxopentanoate

Cat. No.: B11112870
M. Wt: 498.6 g/mol
InChI Key: TXQCVRVYKVUEOX-UHFFFAOYSA-N
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Description

Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[1-(methoxycarbonyl)-3-methylbutyl]amino}-5-oxopentanoate is a complex organic compound with a molecular formula of C35H33N3O6. This compound is known for its unique structure, which includes multiple functional groups such as benzyl, benzyloxy, carbonyl, amino, and methoxycarbonyl groups. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[1-(methoxycarbonyl)-3-methylbutyl]amino}-5-oxopentanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of benzyloxycarbonyl (Cbz) as a protecting group for the amino functionalities. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[1-(methoxycarbonyl)-3-methylbutyl]amino}-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[1-(methoxycarbonyl)-3-methylbutyl]amino}-5-oxopentanoate is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in organic synthesis and peptide coupling reactions.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[1-(methoxycarbonyl)-3-methylbutyl]amino}-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate
  • Benzyl 2-[(1-benzyl-2-hydrazino-2-oxoethyl)amino]-1-[4-(benzyloxy)phenyl]-2-oxoethylcarbamate

Uniqueness

Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[1-(methoxycarbonyl)-3-methylbutyl]amino}-5-oxopentanoate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable tool in synthetic chemistry and biomedical research.

Properties

Molecular Formula

C27H34N2O7

Molecular Weight

498.6 g/mol

IUPAC Name

methyl 4-methyl-2-[[5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoate

InChI

InChI=1S/C27H34N2O7/c1-19(2)16-23(25(31)34-3)28-24(30)15-14-22(26(32)35-17-20-10-6-4-7-11-20)29-27(33)36-18-21-12-8-5-9-13-21/h4-13,19,22-23H,14-18H2,1-3H3,(H,28,30)(H,29,33)

InChI Key

TXQCVRVYKVUEOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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